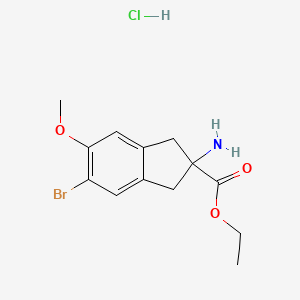

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17618206

Molecular Formula: C13H17BrClNO3

Molecular Weight: 350.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BrClNO3 |

|---|---|

| Molecular Weight | 350.63 g/mol |

| IUPAC Name | ethyl 2-amino-5-bromo-6-methoxy-1,3-dihydroindene-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C13H16BrNO3.ClH/c1-3-18-12(16)13(15)6-8-4-10(14)11(17-2)5-9(8)7-13;/h4-5H,3,6-7,15H2,1-2H3;1H |

| Standard InChI Key | ZLCBUDPUJVOJJV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(CC2=CC(=C(C=C2C1)Br)OC)N.Cl |

Introduction

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical development. This compound belongs to the indene derivative family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered cyclopentane ring.

Molecular and Structural Data

The compound features a bromine atom at position 5, a methoxy group at position 6, and an amino group attached to the indene core. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

Key Structural Features

-

Bromine Substitution: The bromine atom contributes to the compound's reactivity and potential biological activity.

-

Methoxy Group: This electron-donating group influences the compound's electronic properties, potentially enhancing interactions with biological targets.

-

Carboxylate Ester: The ethyl ester group provides lipophilicity, which may affect membrane permeability.

Synthesis Pathways

The synthesis of ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves multi-step organic reactions:

-

Bromination: A selective bromination step introduces the bromine atom at position 5 of the indene ring.

-

Esterification: Formation of the ethyl carboxylate group is achieved through esterification reactions.

-

Methoxylation: The methoxy group is introduced via substitution reactions using methanol or related reagents.

-

Salt Formation: Conversion to the hydrochloride salt ensures improved stability and solubility.

Biological Activity

Indene derivatives, including this compound, are often explored for their pharmacological properties:

-

Anti-inflammatory Effects: Indene derivatives have shown promise in reducing inflammation by modulating cytokine production .

-

Antioxidant Properties: The presence of electron-donating groups like methoxy may enhance free radical scavenging activity.

-

Neurological Applications: Similar compounds have been investigated for their ability to improve symptoms of hypoxia and anoxia .

Analytical Characterization

The compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): Confirms the positions of functional groups.

-

Mass Spectrometry (MS): Verifies molecular weight and composition.

-

Infrared Spectroscopy (IR): Identifies characteristic bonds such as C=O stretching in the ester group.

Applications in Medicinal Chemistry

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has potential applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume